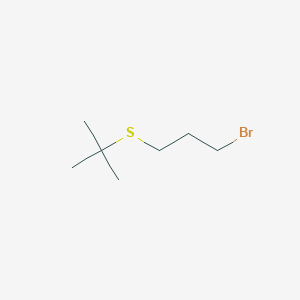

(3-Bromopropyl)(tert-butyl)sulfane

Descripción

Propiedades

IUPAC Name |

2-(3-bromopropylsulfanyl)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESAOLFAFYVLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopropyl)(tert-butyl)sulfane typically involves the reaction of tert-butylthiol with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the bromopropane, displacing a bromide ion and forming the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (3-Bromopropyl)(tert-butyl)sulfane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom, forming propyl(tert-butyl)sulfane.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is propyl(tert-butyl)sulfane.

Aplicaciones Científicas De Investigación

Chemistry: (3-Bromopropyl)(tert-butyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving sulfur atoms.

Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules, including potential pharmaceuticals. It can be used to introduce sulfur-containing functional groups into drug candidates, enhancing their biological activity and stability.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced thermal stability or resistance to oxidation.

Mecanismo De Acción

The mechanism of action of (3-Bromopropyl)(tert-butyl)sulfane involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromine atom serves as a leaving group, allowing the compound to participate in various substitution reactions. The sulfur atom can be oxidized or reduced, altering the compound’s reactivity and properties. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparación Con Compuestos Similares

Substituent Effects: tert-Butyl vs. Methyl or Aryl Groups

a. (3-Bromopropyl)(methyl)sulfane

- Structure : Methyl group replaces tert-butyl.

- Reactivity : Less steric hindrance around sulfur increases nucleophilic substitution rates compared to the tert-butyl analog.

- Applications : Used in Horner–Wadsworth–Emmons alkenylation reactions to synthesize pyrrole derivatives .

- Stability : More prone to oxidation due to reduced steric protection of the sulfur atom.

b. (3-Bromophenyl)(trifluoromethyl)sulfane

- Structure : Aromatic bromophenyl and trifluoromethyl substituents.

- Reactivity : Electron-withdrawing trifluoromethyl group enhances sulfur's electrophilicity, favoring arylthiolation reactions.

- Applications : Valuable in synthesizing fluorinated bioactive molecules .

Key Insight : The tert-butyl group in (3-Bromopropyl)(tert-butyl)sulfane provides steric stabilization , slowing unwanted side reactions while maintaining reactivity at the bromine site.

Functional Group Comparison: Sulfane vs. Carbamate Derivatives

tert-Butyl (3-bromopropyl)carbamate

- Structure : Carbamate (N–COO–) group replaces sulfur.

- Reactivity : Bromine participates in nucleophilic substitutions, but the carbamate group enables peptide coupling or deprotection strategies.

- Applications: Intermediate in kinase inhibitor synthesis (e.g., benzothieno[3,2-b]furan derivatives) .

Key Insight : Sulfane derivatives like this compound offer sulfur-specific reactivity (e.g., persulfidation) absent in carbamates, expanding utility in redox-modulating reactions .

Halogenated Sulfanes: Bromine vs. Other Halogens

a. (3-Chloropropyl)(tert-butyl)sulfane

- Reactivity : Chlorine is a poorer leaving group than bromine, reducing alkylation efficiency.

- Cost : Lower molecular weight but less reactive in SN2 mechanisms.

b. (3-Iodopropyl)(tert-butyl)sulfane

- Reactivity : Iodine’s superior leaving-group ability increases reaction rates but compromises stability (prone to light-induced degradation).

Key Insight : Bromine strikes a balance between reactivity and stability , making this compound a preferred choice for controlled alkylations .

Physicochemical Data Table

Actividad Biológica

(3-Bromopropyl)(tert-butyl)sulfane, with the molecular formula CHBrS, is an organosulfur compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromopropyl group linked to a tert-butyl sulfane moiety, provides a versatile platform for the development of biologically active molecules, including pharmaceuticals and agrochemicals.

The compound exhibits several notable chemical properties:

- Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Oxidation and Reduction : The sulfur atom can undergo oxidation to form sulfoxides or sulfones, or reduction to remove the bromine atom, altering its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to undergo chemical transformations that allow it to interact with various biological targets. The mechanisms include:

- Substitution Reactions : The compound can react with cellular nucleophiles, potentially modifying proteins or other biomolecules.

- Oxidative Stress Modulation : By forming reactive sulfur species, it may influence oxidative stress pathways in cells.

Biological Activity and Applications

Research indicates that this compound may have significant implications in drug development and biological research:

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing biologically active molecules. Its ability to introduce sulfur-containing functional groups into drug candidates enhances their stability and biological activity.

- Antimicrobial Activity : Studies suggest that derivatives of this compound could inhibit enzymes involved in microbial metabolism, particularly those in pathways absent in humans, making them promising candidates for antimicrobial agents .

Case Studies

- Inhibition of Enzymes : Research explored the use of this compound derivatives as inhibitors for enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is crucial in the MEP pathway utilized by many pathogens. This pathway's enzymes are attractive targets for selective inhibitors due to their absence in humans, thus minimizing side effects .

- CNS Penetration Studies : A study involving the synthesis of CNS penetrant inhibitors highlighted the potential of this compound derivatives in crossing the blood-brain barrier, which is critical for treating central nervous system disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-Bromopropyl)(tert-butyl)amine | Amine group instead of sulfane | Potential neuroprotective effects |

| (3-Bromopropyl)(tert-butyl)ether | Ether linkage | Limited biological activity |

| (3-Bromopropyl)(tert-butyl)phosphine | Phosphine group | Antimicrobial properties |

The comparison illustrates that while similar compounds exist, the unique sulfur atom in this compound enhances its reactivity and potential as a biologically active agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.